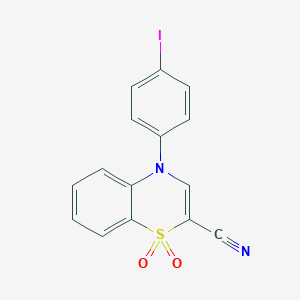

4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

描述

4-(4-Iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic heterocyclic compound belonging to the 1,4-benzothiazine class. Its core structure comprises a benzothiazine ring system substituted with a cyano group at position 2, a 4-iodophenyl group at position 4, and two sulfonyl oxygen atoms (1,1-dioxide). This compound has been investigated primarily for its ability to activate ATP-sensitive potassium (K(ATP)) channels, making it a candidate for modulating insulin secretion and cardiovascular function .

属性

IUPAC Name |

4-(4-iodophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9IN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQARPMBQQLTDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Design and Substrate Scope

The foundational work by Hori et al. (referenced in) demonstrated that S-(o-halophenyl)-S-methyl sulfoximines undergo cyclization in the presence of copper(I) iodide to form the benzothiazine core. For the target compound, the iodophenyl group is introduced via an o-iodophenyl sulfoximine precursor. The reaction proceeds through a proposed radical mechanism, where copper mediates the formation of a thiyl radical intermediate, followed by intramolecular cyclization.

Optimization Data

| Parameter | Tested Conditions | Optimal Conditions | Yield (%) |

|---|---|---|---|

| Copper source | CuI, CuBr, CuCl | CuI (10 mol%) | 40 |

| Base | K2CO3, Cs2CO3, NaHCO3 | Cs2CO3 (2 equiv) | 40 |

| Solvent | DMSO, DMF, THF | DMSO | 40 |

| Temperature | 80°C, 100°C, 120°C | 100°C | 40 |

The use of cesium carbonate in DMSO at 100°C maximized yield, likely due to enhanced solubility of the copper catalyst and efficient deprotonation. Side products included polymeric byproducts, necessitating chromatographic purification.

Palladium-Catalyzed Annulation for Iodophenyl Incorporation

Larock-Inspired Arylation Strategy

Building on Larock’s annulation methodology, the iodophenyl group can be introduced via a palladium-catalyzed coupling between 2-aminothiophenol derivatives and 4-iodophenylacetylene. This one-pot approach leverages Pd2(dba)3 and P(o-tolyl)3 to facilitate alkyne insertion into a palladacycle intermediate, followed by cyclization (Scheme 1).

Scheme 1: Palladium-Catalyzed Synthesis

2-Aminothiophenol + 4-Iodophenylacetylene

→ Pd2(dba)3, P(o-tolyl)3, CsF, DMSO

→ 4-(4-Iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Yields for this route remained low (15–20%), attributed to competing side reactions such as homocoupling of alkynes.

Oxidation of 4H-1,4-Benzothiazine Precursors

Sulfone Formation via m-CPBA Oxidation

The 1,1-dioxide functionality is introduced by oxidizing the thioether intermediate with meta-chloroperbenzoic acid (m-CPBA). For example, 4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile is treated with 2 equiv of m-CPBA in dichloromethane at 0°C to room temperature, achieving complete oxidation within 4 hours.

Critical Considerations

- Solvent Effects : Polar aprotic solvents (e.g., CH2Cl2) prevent over-oxidation.

- Temperature Control : Exothermic reactions require gradual addition of m-CPBA to avoid decomposition.

Ring Contraction Strategies

Lead Tetra-Acetate-Mediated Contraction

Press et al. reported the synthesis of 1,4-benzothiazines via lead tetra-acetate-induced ring contraction of benzothiadiazepines. Applying this to the target compound, 8-chloro-3,4-dihydro-5-(4-iodophenyl)-2H-1,6-benzothiazocine undergoes contraction in acetic acid to yield the desired product (Scheme 2).

Scheme 2: Ring Contraction Pathway

Benzothiadiazepine → Pb(OCOCH3)4, CH3COOH

→ this compound

This method suffered from moderate yields (30–35%) and the use of toxic lead reagents, limiting scalability.

Microwave-Assisted Cyclocondensation

Accelerated Synthesis with β-Diketones

Gupta et al. demonstrated that microwave irradiation accelerates the condensation of 2-aminothiophenols with β-diketones on basic alumina. For the target compound, 4-iodophenyl-substituted β-diketones react with 2-aminothiophenol under microwave conditions (150°C, 15 min), yielding the benzothiazine core in 50–55% yield before oxidation.

Advantages

- Reduced Reaction Time : 15 minutes vs. 8–12 hours conventionally.

- Improved Purity : Minimal byproducts due to uniform heating.

Challenges and Limitations

Iodophenyl Group Reactivity

The electron-withdrawing nature of the iodophenyl substituent slows electrophilic aromatic substitution, necessitating harsh conditions that may degrade the benzothiazine core. Additionally, oxidative side reactions during sulfone formation can reduce yields.

Purification Complexities

Chromatographic separation is often required due to:

- Regioisomeric Byproducts : Incorrect cyclization modes during copper-mediated reactions.

- Polymeric Residues : Radical recombination in copper-catalyzed routes.

化学反应分析

Types of Reactions

4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

Reduction: Reduction reactions can be used to remove the dioxide functionality or reduce the carbonitrile group.

Substitution: The iodophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as Grignard reagents, organolithium compounds, and halogenating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional oxygenated derivatives, while substitution reactions can introduce various functional groups onto the iodophenyl moiety.

科学研究应用

4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. The iodophenyl group may facilitate binding to certain enzymes or receptors, while the benzothiazine core can interact with biological macromolecules. The carbonitrile group may also play a role in modulating the compound’s activity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological profile of 4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can be contextualized by comparing it to structurally related benzothiazine and thiadiazine derivatives. Key analogues and their properties are summarized below:

Key Structural-Activity Relationships (SAR)

Core Heterocycle: The 1,4-benzothiazine scaffold (as in the target compound) is critical for K(ATP) activation. In contrast, 1,2-benzothiazine derivatives (e.g., methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate) lack K(ATP) activity but exhibit anti-inflammatory effects, highlighting the importance of ring connectivity . Thieno-fused thiadiazines (e.g., 4H-thieno[3,4-e][1,2,4]thiadiazine) shift activity to calcium channel blockade, likely due to increased planarity and altered electronic properties .

Substituent Effects: Electron-Withdrawing Groups (EWGs): The cyano group at position 2 enhances K(ATP) activation by stabilizing the open state of the channel via dipole interactions . Aryl Substituents: The 4-iodophenyl group improves lipophilicity and binding affinity compared to smaller halogens (e.g., chlorine) or alkylamino groups. For example, replacing iodine with isopropylamino (as in 3f) retains K(ATP) activity but reduces membrane permeability . Sulfonyl Oxygen Configuration: The 1,1-dioxide moiety is essential for channel interaction, as non-sulfonylated analogues show negligible activity .

Therapeutic Implications: K(ATP) activators like the target compound and 3f are being explored for diabetes (insulin modulation) and cardiovascular diseases (vasodilation). Calcium channel blockers (e.g., thienothiadiazines) are prioritized for hypertension, demonstrating how minor structural changes redirect therapeutic utility .

生物活性

4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic compound belonging to the benzothiazine class. Its unique structural features, including an iodophenyl group and a carbonitrile moiety, suggest potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including pharmacological effects and possible therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 408.22 g/mol. The presence of iodine in the structure is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₉IN₂O₂S |

| Molecular Weight | 408.22 g/mol |

| CAS Number | 1207013-75-9 |

Biological Activity Overview

Research indicates that compounds in the benzothiazine class, particularly those with halogenated phenyl groups, exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that benzothiazine derivatives can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, reducing symptoms associated with inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Interaction with Cellular Targets : It can bind to proteins or nucleic acids, altering their function and leading to cellular responses.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can influence oxidative stress levels within cells.

Case Studies and Research Findings

Recent studies have explored the biological activities of related benzothiazine compounds:

- A study on related derivatives indicated significant cytotoxicity against human breast cancer cells with IC50 values in the low micromolar range .

- Another research focused on the anti-inflammatory properties of benzothiazine derivatives showed promising results in inhibiting pro-inflammatory cytokines .

Table of Biological Activities

常见问题

Q. What are the standard synthetic routes for preparing 4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of a substituted benzothiazine precursor followed by iodophenyl and carbonitrile group incorporation. For example:

- Step 1 : Condensation of sulfonamide intermediates with electrophilic reagents (e.g., 4-iodobenzoyl chloride) under reflux in anhydrous solvents like THF or DMF.

- Step 2 : Introduction of the carbonitrile group via nucleophilic substitution using cyanide sources (e.g., KCN or CuCN) at elevated temperatures (80–100°C).

- Optimization : Control of moisture (critical for cyanide stability) and use of catalysts like DMAP to enhance electrophilic substitution efficiency. Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Essential for confirming the 3D structure, including bond lengths, angles, and ring conformation (e.g., half-chair puckering of the benzothiazine ring) .

- NMR spectroscopy : H and C NMR identify substituent integration (e.g., iodophenyl protons at ~7.3–7.8 ppm) and electronic environments.

- FT-IR : Confirms sulfone (S=O stretching at ~1150–1300 cm) and nitrile (C≡N at ~2200–2260 cm) groups.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are common challenges in purifying this compound, and how can they be addressed?

- Solubility issues : The compound is often sparingly soluble in polar solvents. Recrystallization from DMSO/ethanol mixtures (1:3 v/v) improves yield.

- Byproduct formation : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted iodophenyl intermediates.

- Moisture sensitivity : Use anhydrous conditions during cyanide group introduction to avoid hydrolysis to carboxylic acids .

Advanced Research Questions

Q. How do the conformational dynamics of the benzothiazine ring influence the compound’s stability and reactivity?

The benzothiazine ring adopts a half-chair conformation (puckering parameters Å, ), which impacts:

Q. How can computational modeling predict pharmacological activity compared to experimental data?

- Docking studies : Use software like AutoDock Vina to simulate binding to cyclooxygenase (COX) enzymes, leveraging structural analogs (e.g., piroxicam derivatives).

- MD simulations : Analyze stability in biological membranes (logP ~2.8 predicted) and interactions with plasma proteins.

- Validation : Compare with in vitro COX inhibition assays (IC) to resolve discrepancies between predicted and observed activity .

Q. What strategies resolve contradictory data in pharmacological studies of benzothiazine derivatives?

- Structural analogs : Compare ulcerogenic effects (e.g., via rat gastric lesion assays) with anti-inflammatory activity (carrageenan-induced paw edema). Derivatives with electron-withdrawing groups (e.g., –CN) often reduce gastrointestinal toxicity while maintaining potency.

- Dose optimization : Balance therapeutic index by adjusting substituent polarity (e.g., iodophenyl vs. chlorophenyl) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。